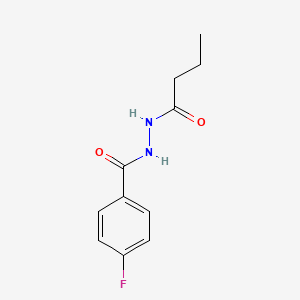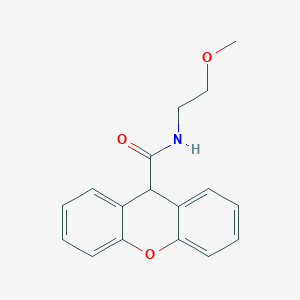![molecular formula C18H15N5O4S B4692746 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4692746.png)
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Vue d'ensemble
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, commonly known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized in 2005 by Abbott Laboratories and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
T-type calcium channels are involved in the regulation of neuronal excitability and are known to play a role in the generation and propagation of action potentials. ABT-639 selectively blocks these channels, thereby reducing neuronal excitability and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
ABT-639 has been shown to reduce pain in animal models of neuropathic and inflammatory pain. It has also been shown to have antiepileptic effects in animal models of epilepsy. In addition, ABT-639 has been shown to reduce blood pressure in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-639 is a potent and selective T-type calcium channel blocker, which makes it a valuable tool for studying the role of these channels in various physiological and pathological processes. However, its high potency may also make it difficult to use at low concentrations, and its selectivity may limit its utility in some experiments.
Orientations Futures
There are several potential future directions for research on ABT-639. One possible avenue of research is to investigate its potential as a treatment for neuropathic and inflammatory pain in humans. Another potential direction is to explore its use as an antiepileptic agent. Additionally, further research is needed to fully understand the physiological and pathological roles of T-type calcium channels and the potential therapeutic applications of T-type calcium channel blockers like ABT-639.
Applications De Recherche Scientifique
ABT-639 has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. Its ability to selectively block T-type calcium channels makes it a promising candidate for the treatment of pain, epilepsy, and hypertension.
Propriétés
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c1-11(24)13-7-15-16(27-10-26-15)8-14(13)19-17(25)9-28-18-20-21-22-23(18)12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDOAOOFGLDTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NN=NN3C4=CC=CC=C4)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isopropyl-1-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4692667.png)
![6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4692679.png)



![methyl 10-cyclopropyl-2-(1,3-dimethyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4692701.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4692708.png)
![1-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4692715.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4692718.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4692721.png)


![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4692740.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4692760.png)